Unii-92C8wzz28Z
Overview
Description
Unii-92C8wzz28Z, also known as Riboflavin 3’,4’-Diphosphate, is a derivative of riboflavin (vitamin B2). It is a flavin nucleotide that plays a crucial role in cellular metabolism, particularly in energy transfer reactions. The compound has the molecular formula C17H22N4O12P2 and is known for its involvement in various biochemical processes .
Mechanism of Action
UNII-92C8WZZ28Z, also known as Riboflavin 3’,4’-Diphosphate, is a chemical compound derived from riboflavin (vitamin B2) . It plays a crucial role in cellular metabolism as an electron carrier in numerous enzymatic reactions.
Target of Action
The primary targets of Riboflavin 3’,4’-Diphosphate are enzymes involved in various metabolic pathways. As a flavinucleotide, it serves as a coenzyme for these enzymes, facilitating their function.
Mode of Action
Riboflavin 3’,4’-Diphosphate interacts with its target enzymes by binding to their active sites. This binding enables the enzymes to carry out redox reactions, where Riboflavin 3’,4’-Diphosphate acts as an electron carrier.
Biochemical Pathways
Riboflavin 3’,4’-Diphosphate is involved in numerous biochemical pathways, particularly those related to energy production. These include the citric acid cycle and the electron transport chain, where it plays a key role in the transfer of electrons.
Pharmacokinetics
Result of Action
The action of Riboflavin 3’,4’-Diphosphate at the molecular and cellular level results in the production of energy in the form of ATP. This is a critical process for the survival and function of cells.
Action Environment
The action of Riboflavin 3’,4’-Diphosphate can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain conditions such as pH and temperature can impact its stability.
Biochemical Analysis
Biochemical Properties
Unii-92C8wzz28Z acts as a coenzyme in several enzymatic reactions, particularly those involved in electron transfer within the electron transport chain. This process is vital for cellular energy production. The presence of phosphate groups allows this compound to interact with other biomolecules and participate in various biological processes.
Cellular Effects
Molecular Mechanism
This compound reacts with other molecules during enzymatic processes.
Temporal Effects in Laboratory Settings
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 3’,4’-Diphosphate can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid under controlled conditions to introduce phosphate groups at the 3’ and 4’ positions of the riboflavin molecule. The reaction typically requires a catalyst and is carried out at an elevated temperature to ensure complete phosphorylation .
Industrial Production Methods: In industrial settings, the production of Riboflavin 3’,4’-Diphosphate involves large-scale chemical synthesis using riboflavin as the starting material. The process is optimized to achieve high yields and purity of the final product. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: Riboflavin 3’,4’-Diphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, particularly in biological systems where it acts as an electron carrier.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Riboflavin 3’,4’-Diphosphate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Riboflavin 3’,4’-Diphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular metabolism and energy transfer. It is also used in research on enzyme mechanisms and metabolic pathways.
Medicine: Riboflavin 3’,4’-Diphosphate is investigated for its potential therapeutic applications, including its role in treating metabolic disorders and mitochondrial dysfunction.
Comparison with Similar Compounds
Flavin Mononucleotide (FMN): Another flavin nucleotide derived from riboflavin, involved in various enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): A coenzyme derived from riboflavin, essential for various metabolic processes.
Comparison: Riboflavin 3’,4’-Diphosphate is unique in its specific phosphorylation pattern, which distinguishes it from other flavin nucleotides like Flavin Mononucleotide and Flavin Adenine Dinucleotide. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to other similar compounds .
Properties
IUPAC Name |
[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBHGNYCSWJOP-SCRDCRAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86108-27-2 | |
Record name | Riboflavin 3',4'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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